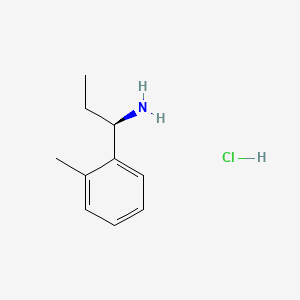

(R)-1-(o-Tolyl)propan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-1-propanol is a secondary alcohol derivative . It’s also known by the synonym 1-(p-Tolyl)-1-propanol .

Synthesis Analysis

This compound can be prepared by the reduction of 4′-methylpropiophenone .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methylphenyl)-1-propanol include a refractive index of n20/D 1.5180 (lit.), a boiling point of 234-235 °C (lit.), and a density of 0.979 g/mL at 25 °C (lit.) .Scientific Research Applications

Conformational Analyses and Crystal Structures

A study conducted by Nitek et al. (2020) focused on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which share structural similarities with "(R)-1-(o-Tolyl)propan-1-amine hydrochloride". This research provided insight into the crystal structures and hydrogen-bonded networks of these derivatives, revealing significant details about their conformational preferences and the impact of molecular arrangements on their physical properties (Nitek et al., 2020).

Influence of Steric Factors on Chiral Lithium Amide Aggregates

The solution structures of mixed aggregates formed by lithiated amides, derived from compounds structurally related to "this compound", were investigated by Su et al. (2014). This study highlighted how steric hindrance affects the aggregation state of these complexes, providing valuable insights for the design of chiral lithium amide aggregates in organic synthesis (Su et al., 2014).

Facile Synthesis of Derivatives

Peng et al. (2013) explored the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones, demonstrating a cost-effective and time-saving method. This research underscores the utility of such compounds in streamlining synthetic pathways for complex organic molecules (Peng et al., 2013).

High-throughput Microfluidic Production of Hydrogel Microspheres

Liu et al. (2018) utilized chemically functional hydrogel microspheres, incorporating primary amines similar to those in "this compound", for biomolecular conjugation. This study showcases the application of these compounds in high-throughput microfluidic technologies for drug delivery and biosensing (Liu et al., 2018).

Demulsification of Water in Heavy Crude Oil Emulsion

Research by Abdullah and Al‐Lohedan (2020) on the demulsification of water in heavy crude oil emulsion using new amphiphilic ionic liquids based on derivatives of "this compound" highlights the potential of these compounds in industrial applications, such as oil recovery and environmental remediation (Abdullah & Al‐Lohedan, 2020).

properties

IUPAC Name |

(1R)-1-(2-methylphenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-10(11)9-7-5-4-6-8(9)2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFSFSDKCOAXNJ-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662528 |

Source

|

| Record name | (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856562-93-1 |

Source

|

| Record name | (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591775.png)

![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B591790.png)

![Sodium;chromium;4-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one](/img/structure/B591793.png)